Azetidin-2-ylmethanol
Overview
Description
Azetidin-2-ylmethanol, also known as 2-Azetidinylmethanol or serinol, is a chiral derivative of azetidine. It has a molecular weight of 87.12 g/mol .
Molecular Structure Analysis
The molecular structure of Azetidin-2-ylmethanol is represented by the linear formula C4H9NO . The InChI code for this compound is 1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1 .Physical And Chemical Properties Analysis
Azetidin-2-ylmethanol is a colorless or white to yellow liquid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Biological and Pharmacological Potential
Azetidin-2-ones, also known as β-lactams, exhibit a wide range of biological activities. These compounds have attracted researchers' attention for their diverse pharmacological properties, including antibiotic, anticancer, anti-diabetic, anti-inflammatory, and anticonvulsant activities. The comprehensive review of azetidin-2-ones includes various examples under different activity heads, along with their synthesis methods (Arya et al., 2014), (Pinto et al., 2020).
Antimicrobial Properties
Novel derivatives of azetidin-2-ones, specifically synthesized from benzothiazole, have shown moderate to good inhibition against pathogenic bacterial and fungal strains. These findings highlight the antimicrobial potential of azetidin-2-one derivatives (Gilani et al., 2016).
Applications in Drug Discovery
The introduction of azetidin-2-yl groups into heteroaromatic bases using radical addition methods (Minisci reaction) has shown significance in drug discovery. This process has been used for introducing azetidin-2-yl groups into systems used in drugs like gefitinib and hydroquinine, indicating its utility in synthesizing compounds for medical applications (Duncton et al., 2009).
Anti-Tubercular Activity
Azetidin-2-one derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds, particularly those with 1, 2, 4-triazole, showed promising results against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Thomas et al., 2014).
Antitumor Evaluation
A class of diaryl substituted azetidin-2-one derivatives was evaluated for antiproliferative activities, showing moderate to strong activities against human cancer cell lines. This research suggests the potential of these compounds as promising antitumor agents (Liang et al., 2021).
Synthesis for Biological Significance
The azetidin-2-one ring, recognized for its life-saving antibiotics, has also been explored for synthesizing biologically active new chemical entities. These entities exhibit activities like antimicrobial, antitubercular, anti-inflammatory, and more, showcasing the therapeutic potential of this compound (Ghuge & Murumkar, 2018).
Versatile Synthon for Synthesis
Azetidin-2-one serves as a versatile synthon in the synthesis of a wide range of biologically significant compounds. By exploiting its strain energy and the selective bond cleavage of its strained ring, it has been used as a building block in synthesizing diverse synthetic target molecules (Deshmukh et al., 2004).
Safety And Hazards
Azetidin-2-ylmethanol is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
azetidin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570479 | |
Record name | (Azetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-2-ylmethanol | |
CAS RN |
104587-62-4, 250274-91-0 | |
Record name | (Azetidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (azetidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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